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Compound of Interest

Compound Name: 5"-O-Acetyljuglanin

Cat. No.: B8259417

A Note on Nomenclature: The compound "5"-O-Acetyljuglanin" as specified in the query does not appear in the referenced scientific literature. It is h

Juglanin is a naturally occurring flavonol glycoside found in various plants, including Juglans regia (walnut) and Polygonum aviculare. It has garnered

Quantitative Antioxidant Activity of Juglanin and Related Compounds

The antioxidant capacity of a compound can be quantified using various in vitro assays. Each assay targets a different aspect of antioxidant activity, s

ompound
nempferol nempferol
aempferol-7-O-glucoside
aempferol-3-O-rutinoside
aempferol-3-O-rhamnoside
ssay
RAP
PPH
втѕ

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols for Antioxidant Potential Assays

Detailed and standardized protocols are crucial for the accurate assessment of antioxidant activity. The following sections outline the methodologies f

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduc

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple)

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- · Methanol or ethanol (spectrophotometric grade)
- · Test sample (Juglanin) dissolved in a suitable solvent
- Positive control (e.g., Ascorbic acid or Trolox)
- · Micropipettes



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- · 96-well plate or cuvettes
- · Spectrophotometer or microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected fror
- Sample Preparation: Prepare a series of dilutions of the test sample (Juglanin) and the positive control in the same solvent.
- Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample solutions at different
- · Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control A_control A

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS++). The ABTS++ is generated by the oxidation of ABTS radical cation (ABTS++).

Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green)

Materials:

- · ABTS solution (7 mM)
- Potassium persulfate (2.45 mM)
- · Phosphate-buffered saline (PBS) or ethanol
- Test sample (Juglanin)
- Trolox (a water-soluble vitamin E analog, used as a standard)
- · Micropipettes
- · 96-well plate or cuvettes
- · Spectrophotometer or microplate reader

Procedure:

- Generation of ABTS++: Prepare the ABTS++ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution
- Preparation of Working Solution: Dilute the ABTS++ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Reaction Mixture: Add a small volume of the test sample at various concentrations to a defined volume of the ABTS++ working solution.
- Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.
- Absorbance Measurement: Measure the absorbance at 734 nm.
- Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidar

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation

Principle: Fe3+-TPZ + Antioxidant → Fe2+-TPZ + Oxidized Antioxidant (Colorless)

(Blue)



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Materials:

- FRAP reagent:
 - o 300 mM Acetate buffer (pH 3.6)
 - o 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
 - o 20 mM FeCl₃-6H2O solution
- Test sample (Juglanin)
- Standard solution of known Fe2+ concentration (e.g., FeSO4)
- · Micropipettes
- · 96-well plate or cuvettes
- · Spectrophotometer or microplate reader
- Water bath at 37°C

Procedure:

- Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio
- Reaction Mixture: Add a small volume of the test sample to the FRAP reagent.
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
- Absorbance Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
- Calculation: A standard curve is prepared using the Fe2+ standard. The FRAP value of the sample is determined by comparing its absorbance with

Signaling Pathways and Mechanism of Action

Juglanin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the exp Under conditions of oxidative stress, Juglanin promotes the activation of the Nrf2 pathway, a master regulator of the antioxidant response.



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Caption: Juglanin activates the Nrf2 pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress, which can be induc
Chronic inflammation is closely linked to oxidative stress. Juglanin has been shown to suppress inflammatory responses by inhibiting the NF-κB path



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Caption: Juglanin inhibits the NF-кВ pathway.

Inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα fo In conclusion, Juglanin demonstrates significant antioxidant potential through both direct radical scavenging activities and the modulation of key cellu

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